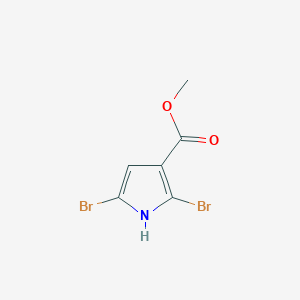

Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate

CAS No.: 1598381-37-3

Cat. No.: VC3430131

Molecular Formula: C6H5Br2NO2

Molecular Weight: 282.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1598381-37-3 |

|---|---|

| Molecular Formula | C6H5Br2NO2 |

| Molecular Weight | 282.92 g/mol |

| IUPAC Name | methyl 2,5-dibromo-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C6H5Br2NO2/c1-11-6(10)3-2-4(7)9-5(3)8/h2,9H,1H3 |

| Standard InChI Key | WTJWVXZBIRNQQJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(NC(=C1)Br)Br |

| Canonical SMILES | COC(=O)C1=C(NC(=C1)Br)Br |

Introduction

Chemical Properties and Structure

Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate features a pyrrole heterocycle with bromine atoms at positions 2 and 5, and a methoxycarbonyl group at position 3. This specific substitution pattern contributes to its distinct chemical behavior and potential applications.

Fundamental Chemical Data

The essential chemical properties of Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate are summarized in Table 1.

Table 1: Chemical Properties of Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate

| Property | Value |

|---|---|

| CAS Number | 1598381-37-3 |

| Molecular Formula | C₆H₅Br₂NO₂ |

| Molecular Weight | 282.92 g/mol |

| IUPAC Name | methyl 2,5-dibromo-1H-pyrrole-3-carboxylate |

| Synonyms | 1H-Pyrrole-3-carboxylic acid, 2,5-dibromo-, methyl ester |

| MDL Number | MFCD28016693 |

| InChI | InChI=1S/C6H5Br2NO2/c1-11-6(10)3-2-4(7)9-5(3)8/h2,9H,1H3 |

| InChIKey | WTJWVXZBIRNQQJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(NC(=C1)Br)Br |

The compound's structure features the characteristic five-membered pyrrole ring with a nitrogen atom, two bromine substituents, and a methyl ester group. This arrangement contributes to its reactivity profile, particularly the potential for substitution reactions at the bromine positions .

Structural Characteristics and Reactivity

The presence of bromine atoms at positions 2 and 5 of the pyrrole ring creates reactive sites that can undergo various transformation reactions, including nucleophilic substitution. The methyl ester group at position 3 provides an additional functional handle for further chemical modifications, such as hydrolysis to form carboxylic acid derivatives.

The electron-withdrawing nature of the bromine atoms influences the electronic distribution within the pyrrole ring, affecting both the compound's stability and reactivity patterns. This electronic configuration makes Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate particularly valuable in synthetic organic chemistry as a versatile building block .

Applications in Research and Industry

Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate serves as an important intermediate in various research areas and industrial applications due to its unique structure and reactivity profile.

Pharmaceutical Research

The compound is classified as a "Protein Degrader Building Block," indicating its utility in developing targeted protein degradation therapeutics . Protein degradation has emerged as an innovative strategy in drug discovery, particularly for addressing previously "undruggable" targets in cancer and other diseases.

Pyrrole derivatives, including brominated compounds like Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate, have demonstrated various biological activities that make them attractive scaffolds for medicinal chemistry. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Synthetic Intermediate

| Parameter | Details |

|---|---|

| Signal Word | Warning |

| GHS Pictogram | GHS07 |

| Hazard Statements | H302 - Harmful if swallowed |

| H315 - Causes skin irritation | |

| H319 - Causes serious eye irritation | |

| H332 - Harmful if inhaled | |

| H335 - May cause respiratory irritation | |

| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 - Wear protective gloves/protective clothing/eye protection/face protection | |

| P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Supplier | Product Number | Specification | Purity | Price (as of 2021) |

|---|---|---|---|---|

| Matrix Scientific | 120026 | 250 mg | 95+% | $418 |

| Matrix Scientific | 120026 | 1 g | 95+% | $1044 |

| Abosyn | 61-11010 | 1 g | 95-98% | $522 |

| Crysdot | CD11245215 | 100 mg | 98% | $108 |

| Crysdot | CD11245215 | 250 mg | 98% | $172 |

| Aladdin Scientific | ALA-M191226-250mg | 250 mg | ≥98% | Not specified |

It should be noted that pricing information is from 2021 data, and current prices may vary. Researchers are advised to contact suppliers directly for the most up-to-date pricing and availability information .

The relatively high cost of Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate compared to many other pyrrole derivatives reflects the specialized nature of this compound and its specific applications in research and development. The pricing structure also indicates variations based on quantity and purity specifications .

Comparative Analysis with Related Compounds

Understanding the properties and applications of Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate can be enhanced by comparing it with structurally related pyrrole derivatives.

Comparison with Other Brominated Pyrroles

Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate (CAS: 937-16-6) is an isomeric compound with bromine atoms at positions 4 and 5 rather than 2 and 5. This positional difference affects the compound's reactivity and biological properties. Notably, methyl 4,5-dibromo-1H-pyrrole-2-carboxylate has been reported in the marine sponge Agelas oroides, suggesting potential natural occurrence of these brominated structures .

Methyl 5-bromo-1H-pyrrole-2-carboxylate (CAS: 934-07-6) contains only one bromine atom at position 5. The presence of a single bromine atom results in different electronic properties and reactivity patterns compared to the dibromo analog .

Comparison with Non-Brominated Analogs

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 69687-80-5) features methyl groups at positions 2 and 5 instead of bromine atoms. This structural difference significantly alters the compound's chemical behavior, as methyl groups are electron-donating, whereas bromine atoms are electron-withdrawing .

These structural variations highlight the importance of substitution patterns in determining the properties and applications of pyrrole derivatives. The specific positioning of bromine atoms in Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate contributes to its unique reactivity profile and potential applications in various research areas .

Future Research Directions

The current research on Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate suggests several promising directions for future investigations.

Medicinal Chemistry Applications

Further exploration of the anticancer potential of Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate and its derivatives is warranted. This includes detailed mechanistic studies to elucidate the mode of action and structure-activity relationship analyses to optimize efficacy .

Additionally, the antibacterial properties observed in other pyrrole derivatives suggest that Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate could be investigated for potential antimicrobial activity, particularly against resistant bacterial strains .

Synthetic Methodology Development

Development of more efficient and selective methods for the synthesis of Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate and its derivatives represents another important research direction. This includes exploring greener approaches to bromination reactions and investigating catalytic methods for the functionalization of the pyrrole ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume